molecular formula C26H32N4O3 B6521777 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 896383-82-7

3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6521777
CAS No.: 896383-82-7
M. Wt: 448.6 g/mol
InChI Key: AXYNETFCHOBQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic heterocyclic compound featuring a quinazoline-dione core conjugated with a substituted piperazine moiety via a hexyl linker. The structure integrates a 3-methylphenyl group at the piperazine nitrogen and a ketone group at the hexyl chain, which likely modulates its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-9-8-10-21(17-19)29-16-15-28(18-20(29)2)24(31)13-4-3-7-14-30-25(32)22-11-5-6-12-23(22)27-26(30)33/h5-6,8-12,17,20H,3-4,7,13-16,18H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYNETFCHOBQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The compound shares structural motifs with piperazine-containing benzotriazines, such as those reported by Novelli and Sparatore (1996). For example, 3-[2-(1-aryl-piperazin-4-yl)ethyl]-3,4-dihydro-3-methyl-1,2,4-benzotriazines (e.g., compound 1 in the study) feature a benzotriazine core instead of a quinazoline-dione and a shorter ethyl linker instead of a hexyl chain . Key structural differences include:

  • Core heterocycle : Quinazoline-dione vs. benzotriazine. The former may enhance hydrogen-bonding interactions due to carbonyl groups.
  • Linker length : A hexyl chain in the target compound could improve membrane permeability compared to the ethyl linker in benzotriazine derivatives.
  • Substituents : The 3-methylphenyl group on the piperazine ring is conserved, suggesting shared selectivity for aromatic receptor subclasses.

Pharmacological Activity Comparison

Parameter Target Compound Benzotriazine Analogues (e.g., Compound 1 )
Antihypertensive Not explicitly reported; inferred from structural similarity Potent activity observed in vivo
Analgesic Unknown Moderate activity demonstrated
Antiallergic Not studied Significant inhibition of histamine release
Receptor antagonism Likely α1-adrenergic (structural inference) Confirmed α1-adrenergic antagonism
Metabolic effects Uncharacterized Hypocholesterolemic activity reported

Key Findings:

Receptor Selectivity : Both compounds exhibit α1-adrenergic antagonism due to the substituted piperazine moiety, but the target compound’s extended linker may alter binding kinetics or off-target effects .

Anti-inflammatory Potential: The quinazoline-dione core in the target compound could confer enhanced anti-inflammatory properties compared to benzotriazines, though this remains untested.

Metabolic Stability : The hexyl-ketone group may improve metabolic stability over the ethyl-linked benzotriazines, which lack such modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.